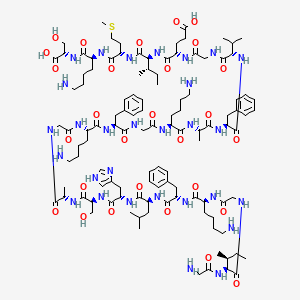

Gigkflhsagkfgkafvgeimks

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Magainin I is a 23-amino-acid peptide that belongs to the family of antimicrobial peptides. It was originally isolated from the skin of the African clawed frog (Xenopus laevis). This peptide is known for its broad-spectrum antimicrobial activity against a variety of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and viruses . Magainin I interacts with microbial membranes, leading to cell lysis and death, making it a promising candidate for therapeutic applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Magainin I can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process involves the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid is activated and coupled to the growing chain.

Repetition: Steps 2 and 3 are repeated until the peptide is complete.

Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of Magainin I involves large-scale SPPS, which is optimized for higher yields and purity. Advanced techniques such as microwave-assisted SPPS and automated peptide synthesizers are employed to enhance efficiency and reduce production time .

Analyse Des Réactions Chimiques

Types of Reactions

Magainin I primarily undergoes interactions with lipid membranes rather than traditional chemical reactions like oxidation or reduction. it can be modified through:

Acylation: Adding acyl groups to enhance stability.

PEGylation: Attaching polyethylene glycol to improve solubility and reduce immunogenicity.

Common Reagents and Conditions

Acylation: Acyl chlorides or anhydrides in the presence of a base.

PEGylation: Polyethylene glycol derivatives under mild conditions.

Major Products Formed

Acylated Magainin I: Enhanced stability and membrane interaction.

PEGylated Magainin I: Improved solubility and reduced immunogenicity.

Applications De Recherche Scientifique

Magainin I has a wide range of applications in scientific research:

Mécanisme D'action

Magainin I exerts its antimicrobial effects by interacting with the lipid bilayers of microbial membranes. It forms toroidal pores that disrupt membrane integrity, leading to leakage of cellular contents and cell death . The peptide’s amphipathic nature allows it to insert into the membrane, with its hydrophobic regions interacting with lipid tails and hydrophilic regions with lipid head groups . This interaction destabilizes the membrane, causing lysis.

Comparaison Avec Des Composés Similaires

Similar Compounds

Magainin II: Another peptide from the same family with similar antimicrobial properties.

Melittin: A peptide from bee venom with potent antimicrobial activity but higher cytotoxicity.

LL-37: A human cathelicidin with broad-spectrum antimicrobial activity.

Uniqueness of Magainin I

Magainin I is unique due to its relatively low cytotoxicity compared to other antimicrobial peptides like melittin. Its ability to form toroidal pores and its broad-spectrum activity make it a versatile candidate for various applications.

Propriétés

Formule moléculaire |

C112H177N29O28S |

|---|---|

Poids moléculaire |

2409.8 g/mol |

Nom IUPAC |

(4S)-4-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C112H177N29O28S/c1-12-65(7)93(139-86(144)54-117)110(166)122-59-89(147)128-75(39-25-29-46-115)100(156)135-81(51-70-33-19-15-20-34-70)105(161)133-79(49-63(3)4)104(160)136-83(53-72-55-118-62-123-72)106(162)137-84(60-142)108(164)124-67(9)95(151)119-56-87(145)127-74(38-24-28-45-114)99(155)134-80(50-69-31-17-14-18-32-69)97(153)120-57-88(146)126-73(37-23-27-44-113)98(154)125-68(10)96(152)132-82(52-71-35-21-16-22-36-71)107(163)140-92(64(5)6)109(165)121-58-90(148)129-77(41-42-91(149)150)103(159)141-94(66(8)13-2)111(167)131-78(43-48-170-11)102(158)130-76(40-26-30-47-116)101(157)138-85(61-143)112(168)169/h14-22,31-36,55,62-68,73-85,92-94,142-143H,12-13,23-30,37-54,56-61,113-117H2,1-11H3,(H,118,123)(H,119,151)(H,120,153)(H,121,165)(H,122,166)(H,124,164)(H,125,154)(H,126,146)(H,127,145)(H,128,147)(H,129,148)(H,130,158)(H,131,167)(H,132,152)(H,133,161)(H,134,155)(H,135,156)(H,136,160)(H,137,162)(H,138,157)(H,139,144)(H,140,163)(H,141,159)(H,149,150)(H,168,169)/t65-,66-,67-,68-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,92-,93-,94-/m0/s1 |

Clé InChI |

OFIZOVDANLLTQD-ZVNXOKPXSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CN |

SMILES canonique |

CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CNC=N2)C(=O)NC(CO)C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)O)NC(=O)CN |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-bromo-5-[(3-nitrobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B12043803.png)

![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid (6-methyl-pyridin-2-yl)-amide](/img/structure/B12043813.png)

![1-(4-Bromophenyl)-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene](/img/structure/B12043853.png)

![3-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12043860.png)